Anthracene

Descripción

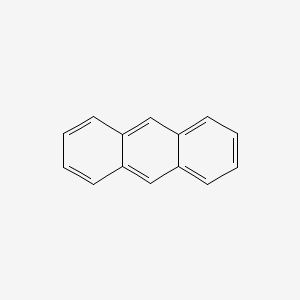

Structure

3D Structure

Propiedades

IUPAC Name |

anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPLVEDNUUSJAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=CC=CC3=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10, Array | |

| Record name | ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | anthracene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Anthracene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25135-15-3 | |

| Record name | Anthracene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25135-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0023878 | |

| Record name | Anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Anthracene is a white to yellow solid with a weak aromatic odor. Sinks in water. (USCG, 1999), Colorless or yellow solid with weak aromatic odor; [HSDB] Pure form is colorless with violet fluorescence; If impure, is yellow with green fluorescence; [Merck Index] Colorless or yellow crystalline solid; [MSDSonline], WHITE CRYSTALS OR FLAKES., White to yellow solid with a weak aromatic odor. | |

| Record name | ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7821 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTHRACENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/835 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

644 °F at 760 mmHg (corrected); 439.7 °F at 53 mmHg, sublimes (NTP, 1992), 341.3 °C, 342 °C, 644 °F | |

| Record name | ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTHRACENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/835 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

250 °F (NTP, 1992), 121 °C, 121.0 °C (249.8 °F) - closed cup, 250 °F (121 °C) (Closed cup), 250 °F | |

| Record name | ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7821 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTHRACENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/835 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 4.34X10-2 mg/L at 24 °C, Insoluble in water, 1.29 mg/L at 25 °C in distilled water, 0.6 mg/L at 25 °C in salt water, For more Solubility (Complete) data for Anthracene (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.00013 | |

| Record name | ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.24 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.25 at 27 °C/4 °C, 1.25-1.28 g/cm³, 1.24 | |

| Record name | ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTHRACENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/835 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

6.15 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.15 (Air = 1.0), Relative vapor density (air = 1): 6.15, 6.15 | |

| Record name | ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTHRACENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/835 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 293 °F (sublimes) (NTP, 1992), 0.00000267 [mmHg], VP: 1 mm Hg at 145 °C (sublimes), 6.56X10-6 mm Hg at 25 °C (exptrapolated), Vapor pressure, Pa at 25 °C: 0.08, 1 mmHg at 293 °F (sublimes) | |

| Record name | ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7821 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTHRACENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/835 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

Phenanthrene, carbazole, and chrysene | |

| Record name | Anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic plates from alcohol recrystallization; when pure, colorless with violet fluorescence, Tablets or monoclinic prisms from alcohol, Yellow crystals with blue fluorescence, Pale yellow leaves | |

CAS No. |

120-12-7, 54261-80-2 | |

| Record name | ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene, labeled with deuterium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054261802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANTHRACENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthracene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH46A1TLD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTHRACENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/835 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

421 to 424 °F (NTP, 1992), 216 °C, 218 °C, 421-424 °F | |

| Record name | ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTHRACENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/835 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Advanced Synthetic Methodologies for Anthracene and Its Derivatives

Transition Metal-Catalyzed Synthesis of Anthracene Scaffolds

The construction of the this compound core and its derivatives has been significantly advanced through the use of transition metal catalysts, with palladium-based systems being particularly prominent. frontiersin.org These metals facilitate a variety of chemical transformations, including cross-coupling reactions, cyclizations, and C-H activations, which are crucial for assembling the intricate structure of this compound and introducing diverse functionalities. frontiersin.org

Palladium-Catalyzed Reactions

Palladium catalysts have become indispensable tools in organic synthesis, offering mild reaction conditions and excellent functional group tolerance. nih.gov Their application in synthesizing this compound scaffolds is extensive, covering a range of powerful C-C bond-forming reactions. frontiersin.orgnih.gov

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between organoboron compounds and organic halides, is a cornerstone for creating biaryl linkages, a key structural motif in many substituted anthracenes. frontiersin.orgorganic-chemistry.org This methodology has been effectively used for the one-step synthesis of 9,10-diarylanthracenes by reacting 9,10-dibromothis compound (B139309) with various aryl boronic acids in the presence of a palladium(0) catalyst. researchgate.netepa.gov

The versatility of this reaction allows for the synthesis of both symmetrical and unsymmetrical 9,10-diarylthis compound derivatives, which can be challenging to prepare using other methods. researchgate.net The reaction mechanism typically involves three main steps: oxidative addition of the palladium(0) complex to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.com

A notable advancement is the development of a palladacycle-promoted triple Suzuki coupling protocol, which allows for a step-economic synthesis of new organic light-emitting diode (OLED) emitters based on the this compound framework. nih.govacs.org Furthermore, specialized palladium catalysts, such as Pd-PEPPSI-iPr, have been employed to overcome challenges in coupling chloro-substituted aryl substrates, enabling the synthesis of 1,8-diarylanthracenes in good yields. beilstein-journals.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling for this compound Synthesis

| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 9,10-Dibromothis compound | Aryl boronic acids | Palladium(0) | 9,10-Diarylanthracenes | Good | researchgate.netepa.gov |

| 1,8-Dichlorothis compound | Arylboronic acids | Pd-PEPPSI-iPr | 1,8-Diarylanthracenes | 52–77 | nih.gov |

| Dibromothis compound | Benzofuran-2-boronic acid, 4-chlorophenyl boronic acid | Palladacycle IA | Asymmetrically substituted this compound | Not specified | acs.org |

The Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful method for synthesizing alkynylated precursors that can be subsequently cyclized to form this compound derivatives. frontiersin.orgwikipedia.org This reaction is fundamental in organic synthesis for creating sp2-sp C-C bonds and has been widely applied to the preparation of complex molecules, including conjugated polymers and organic materials. mdpi.com

The traditional Sonogashira reaction employs a palladium catalyst along with a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The mechanism involves a palladium cycle and a copper cycle. wikipedia.org However, copper-free versions have been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.orgnih.gov These reactions can be carried out under mild conditions, making them suitable for the synthesis of complex molecules. wikipedia.org

This methodology has been utilized to synthesize tetraalkynylated anthracenes and fluorescent macrocycles. frontiersin.orgnih.gov For instance, a multistep synthesis of fluorescent macrocycles incorporating 1,3-butadiyne-bridged dibenz[a,j]this compound (B1218775) units has been reported, utilizing a palladium catalyst. frontiersin.org The reaction conditions, including the choice of palladium catalyst and base, can significantly influence the yield, with systems like Pd(PPh₃)₄ in combination with potassium carbonate showing high efficiency. frontiersin.org

Table 2: Sonogashira Coupling in this compound Synthesis

| Substrate | Alkyne | Catalyst System | Product Type | Yield | Reference |

| Aryl Halides | Terminal Alkynes | Pd(CH₃CN)₂Cl₂, cataCXium A | Polyalkynylated PAHs | Good to Excellent | nih.gov |

| Aryl Thianthrenium Salts | Terminal Alkynes | PdBr₂, PCy₃ | Alkynones | Moderate to Good | nih.govacs.org |

| Dibromothis compound | Arylacetylene | Pd(CH₃CN)₂Cl₂, cataCXium A | Tetraalkynylated anthracenes | Good | nih.gov |

Palladium(II)-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of substituted anthracenes, offering a more direct and atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. frontiersin.orgbeilstein-journals.org This method involves the direct functionalization of C-H bonds, which are ubiquitous in organic molecules. researchgate.neteurjchem.com

One notable example is a tandem transformation developed by Hong's group, which utilizes a palladium(II) catalyst to react diphenyl carboxylic acids with acrylates. frontiersin.orgbeilstein-journals.org This process involves a sequence of carboxyl-directed C-H alkenylation, a secondary C-H activation, intramolecular C-C bond formation, and subsequent decarboxylative aromatization to yield substituted this compound derivatives. beilstein-journals.orgnih.gov The reaction demonstrates good functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on the aromatic rings of the diphenyl carboxylic acid starting materials. beilstein-journals.org

Another approach involves the palladium-catalyzed C-H arylation of o-tolualdehydes with aryl iodides, followed by an electrophilic aromatic cyclization to form the this compound scaffold. frontiersin.org These C-H activation methodologies represent a significant advancement in the efficient construction of complex aromatic systems. researchgate.net

Table 3: Pd(II)-Catalyzed C-H Activation for this compound Synthesis

| Starting Material 1 | Starting Material 2 | Catalyst | Key Steps | Product | Yield | Reference |

| Diphenyl carboxylic acids | Acrylates | Palladium(II) | C–H alkenylation, secondary C–H activation, intramolecular C–C formation, decarboxylation | Substituted anthracenes | Good | beilstein-journals.orgnih.gov |

| o-Tolualdehyde | Aryl iodides | Palladium(II) | C–H arylation, electrophilic aromatic cyclization | Substituted anthracenes | Not specified | frontiersin.org |

The synthesis of specific polycyclic aromatic hydrocarbons, such as dibenz[a,h]anthracenes, can be achieved through a palladium-catalyzed intramolecular double-cyclization. oup.com This method provides a direct route to complex, fused aromatic systems from readily prepared precursors.

In a reported synthesis, (Z,Z)-p-styrylstilbene derivatives serve as the starting materials. oup.com These precursors are synthesized via the Wittig reaction. The crucial step is the palladium-catalyzed intramolecular double-cyclization of these styrylstilbenes, which efficiently constructs the dibenz[a,h]this compound (B1670416) framework. oup.com This strategy has been successfully applied to produce both the parent dibenz[a,h]this compound and its dimethoxy derivatives. oup.com The intramolecular nature of the cyclization can offer high selectivity and efficiency in forming the desired polycyclic structure.

Palladium catalysis plays a crucial role in the multistep synthesis of complex, fluorescent macrocycles containing this compound units. frontiersin.orgbeilstein-journals.org These macrocycles are of significant interest due to their unique photophysical properties and potential applications in materials science and supramolecular chemistry. nih.govresearchgate.net

One prominent example is the synthesis of fluorescent macrocycles built from 1,3-butadiyne-bridged dibenzo[a,j]this compound subunits. frontiersin.orgbeilstein-journals.org The synthesis begins with the preparation of substituted dibenzo[a,j]anthracenes. This involves a double Suzuki coupling of dibromides with 4-alkylphenylboronic acids to form terphenyl derivatives. beilstein-journals.org These are then converted to 6,8-diiododibenzo[a,j]anthracenes through a double iodonium-induced electrophilic cyclization. frontiersin.orgbeilstein-journals.org The final macrocyclization is often achieved via a Sonogashira coupling, highlighting the synergy of different palladium-catalyzed reactions in a single multistep synthesis. frontiersin.org

Recently, a covalently bridged macrocycle featuring two this compound strands connected to a central diketopyrrolopyrrole (DPP) chromophore has been constructed. rsc.org The synthesis of a related poly-bicyclic polymer involved a palladium-catalyzed Sonogashira–Hagihara cross-coupling copolymerization. rsc.org These advanced synthetic efforts lead to molecules with strong fluorescence emission in both solution and the solid state. rsc.org

Rhodium-Catalyzed Oxidative Benzannulation Reactions

Rhodium catalysis has emerged as a powerful tool for constructing the this compound framework. One notable method involves the rhodium-catalyzed oxidative coupling of arylboronic acids with alkynes. nih.govacs.org In a key example, researchers demonstrated that 2-naphthylboronic acids can selectively react with internal alkynes in a 1:2 coupling ratio to yield 1,2,3,4-tetrasubstituted this compound derivatives. acs.orgbeilstein-journals.org This transformation effectively proceeds in the presence of a copper-air oxidant system, highlighting a potentially applicable methodology for creating polysubstituted fused aromatic compounds. nih.govbeilstein-journals.org

Another significant rhodium-catalyzed approach is the oxidative benzannulation of N-adamantyl-1-naphthylamines with internal alkynes. beilstein-journals.orgnih.gov This was the first reported instance of a rhodium-catalyzed benzannulation using N-adamantyl-1-naphthylamines. nih.gov The reaction tolerates both electron-donating and electron-withdrawing groups on the alkyne's benzene (B151609) ring, producing the corresponding substituted anthracenes in moderate to good yields. nih.gov For both of these rhodium-catalyzed methodologies, copper acetate (B1210297) (Cu(OAc)₂) was found to be a crucial oxidant. beilstein-journals.orgnih.gov

| Reactants | Catalyst System | Product Type | Key Findings |

| 2-Naphthylboronic acids + Internal alkynes | Rhodium catalyst, Copper-air oxidant | 1,2,3,4-Tetrasubstituted anthracenes | Selective 1:2 coupling to form the this compound core. nih.govbeilstein-journals.org |

| N-Adamantyl-1-naphthylamines + Internal alkynes | Rhodium catalyst, Cu(OAc)₂ oxidant | Substituted anthracenes | First successful Rh-catalyzed benzannulation of these specific naphthylamines. beilstein-journals.orgnih.gov |

**2.1.3. Zinc-Catalyzed Reactions

Zinc, a more cost-effective and environmentally friendly metal, is also gaining traction as a catalyst in the synthesis of this compound and its precursors. rsc.org

Zinc iodide (ZnI₂) has been effectively used to catalyze the Diels-Alder reaction between 1,3-dienes and aroyl-substituted propiolates. beilstein-journals.org This initial cycloaddition is followed by an intramolecular Friedel-Crafts cyclization using concentrated sulfuric acid, ultimately forming symmetric and asymmetric anthraquinone (B42736) derivatives. beilstein-journals.orgresearchgate.net The efficiency of the final cyclization step was noted to increase with the presence of electron-donating groups on the aromatic ring, leading to very good yields of the anthraquinone products. beilstein-journals.org

While traditionally dominated by palladium, the Suzuki-Miyaura (SM) cross-coupling reaction can also be catalyzed by zinc. nih.govresearchgate.net Researchers have shown that ZnBr₂ can catalyze the C(sp³)–C(sp²) coupling of benzyl (B1604629) bromides with aryl borates in a ligand-free process. nih.gov The mechanism is distinct from palladium-catalyzed pathways and is believed to involve the crucial in-situ formation of triaryl zincates. nih.govresearchgate.net Furthermore, computational studies using density functional theory (DFT) on the zinc-catalyzed SM reaction between alkynyl halides and aryl boronic acids suggest a mechanism proceeding through an initial transmetalation to form aryl zincates, followed by a redox-neutral activation of the organic halide. rsc.org This growing body of research highlights the potential for developing zinc-catalyzed aryl-aryl coupling methods for the direct synthesis of this compound scaffolds. rsc.orgnih.gov

Other Transition Metal Catalysts (Indium, Cobalt, Gold, Iridium, Ruthenium, Platinum, Nickel, Copper)

A diverse array of other transition metals has been successfully employed to catalyze the synthesis of this compound and its derivatives, each offering unique advantages. nih.govaithor.comnih.govresearchgate.net

Gold: Gold catalysts have been used for the concise synthesis of substituted anthracenes through the cyclization of o-alkynyldiarylmethanes. This method demonstrates good functional group tolerance, including acid-sensitive groups. beilstein-journals.orgnih.gov

Indium: Indium catalysts facilitate a Bradsher-type reaction, specifically a reductive-dehydration intramolecular cycloaromatization, to produce polycyclic aromatic compounds, including this compound derivatives. nih.gov

Copper, Nickel, and Platinum: These metals are effective catalysts for various transformations essential for building the this compound core, particularly in cross-coupling reactions. nih.govfrontiersin.org Copper, for instance, is a key component in certain rhodium-catalyzed systems and can promote reactions on its own. beilstein-journals.orgresearchgate.net

Cobalt, Iridium, and Ruthenium: These metals have also been identified as effective catalysts for creating this compound scaffolds through various novel synthetic pathways, including cross-coupling reactions. nih.govaithor.comnih.govfrontiersin.org Ruthenium complexes with N-heterocyclic carbene (NHC) ligands have been developed for various catalytic applications. nih.gov

| Metal Catalyst | Synthetic Application Example | Reference |

| Gold (Au) | Cyclization of o-alkynyldiarylmethanes | beilstein-journals.orgnih.gov |

| Indium (In) | Reductive-dehydration intramolecular cycloaromatization | nih.gov |

| Copper (Cu) | Oxidant in Rh-catalyzed reactions; C-H activation | nih.govbeilstein-journals.org |

| Nickel (Ni) | Cross-coupling reactions | nih.govfrontiersin.org |

| Platinum (Pt) | Cross-coupling reactions | nih.govfrontiersin.org |

| Cobalt (Co) | Cross-coupling reactions | nih.govaithor.com |

| Iridium (Ir) | Cross-coupling reactions | nih.govaithor.com |

| Ruthenium (Ru) | Cross-coupling reactions | nih.govaithor.com |

Role of Ligands (Phosphines, N-Heterocyclic Carbenes) in Catalytic Efficiency and Selectivity

Phosphines: Phosphine (B1218219) ligands are mainstays in transition metal catalysis. nih.gov Their electronic and steric properties can be finely tuned to optimize catalyst performance. tcichemicals.com For example, bulky, electron-rich phosphines like SPhos and XPhos have proven effective in Suzuki couplings for synthesizing sterically hindered this compound derivatives. nih.gov Generally, phosphine ligands with high electron density enhance the oxidative addition step, while their bulkiness facilitates reductive elimination, both crucial stages in many catalytic cycles. tcichemicals.com They are commonly used as ligands for palladium, nickel, rhodium, and iridium catalysts. tcichemicals.com

N-Heterocyclic Carbenes (NHCs): In recent years, N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphines. nih.govrutgers.edu Known for their strong σ-donating ability, NHCs form robust bonds with transition metals, leading to stable and highly active catalysts. nih.govresearchgate.net The steric and electronic properties of NHC ligands can be systematically modified, allowing for the fine-tuning of catalyst performance in challenging cross-coupling reactions. nih.govrutgers.edu Pincer-type NHC ligands, which coordinate to a metal center at three points, create well-defined and structurally stable platforms for various catalytic applications. nih.gov

Classical Synthetic Approaches and their Refinements

Before the widespread adoption of transition metal catalysis, several classical methods were the primary routes for synthesizing the this compound core. nih.govnih.gov These foundational reactions remain relevant and have been subject to various refinements over the years.

Friedel-Crafts Reactions: This is one of the most familiar methods for preparing this compound derivatives. beilstein-journals.orgnih.gov It can be applied intramolecularly, where acid-catalyzed cyclization of appropriately substituted precursors yields the tricyclic system. beilstein-journals.org For example, the reaction of phthalic anhydride (B1165640) with benzene derivatives in the presence of a Lewis acid like aluminum chloride is a classic route to anthraquinones. beilstein-journals.org

Elbs Reaction: The Elbs reaction is a classical method involving the thermal cyclodehydration of an ortho-methyl or ortho-methylene substituted diaryl ketone to form a polycyclic aromatic hydrocarbon. nih.govyoutube.com

Diels-Alder Reaction: This powerful cycloaddition reaction provides a direct route to the core structure of this compound derivatives. csjmu.ac.in A classic example involves the reaction of a dienophile, such as 1,4-naphthoquinone (B94277), with a diene, like 1,3-butadiene (B125203), to construct the central ring of the this compound system. csjmu.ac.inrsc.org This approach is particularly useful for synthesizing anthraquinone analogues. rsc.org

Diels-Alder Cycloadditions

The Diels-Alder reaction, a powerful [4+2] cycloaddition, provides a versatile route to the this compound framework. zbaqchem.com This reaction typically involves a conjugated diene reacting with a dienophile to form a cyclohexene (B86901) ring system. mnstate.edu

One classic example is the reaction between this compound itself, acting as the diene at its central ring, and a dienophile like maleic anhydride. zbaqchem.commnstate.edu This reaction is often conducted at elevated temperatures, using a high-boiling solvent such as xylene, to overcome the aromatic stabilization of the this compound core. mnstate.edumcpherson.edu The product is 9,10-dihydrothis compound-9,10-α,β-succinic acid anhydride. scribd.com Greener, solvent-free methods have also been developed, where a 1:1 molar mixture of solid this compound and maleic anhydride is heated to approximately 210-260 °C. truman.edu

The Diels-Alder reaction is also instrumental in building the this compound skeleton from simpler precursors. For instance, the reaction of 1,4-naphthoquinone with 1,3-butadiene yields an intermediate which, upon oxidation with chromium trioxide in glacial acetic acid, forms 9,10-anthraquinone. maxbrainchemistry.com Subsequent distillation of the anthraquinone with zinc dust furnishes this compound. maxbrainchemistry.com

| Diene | Dienophile | Key Conditions | Product | Ref. |

| This compound | Maleic Anhydride | Reflux in xylene | 9,10-dihydrothis compound-9,10-α,β-succinic acid anhydride | mnstate.eduscribd.com |

| This compound | Maleic Anhydride | Solvent-free, 210-260 °C | 9,10-dihydrothis compound-9,10-α,β-succinic acid anhydride | truman.edu |

| 1,3-Butadiene | 1,4-Naphthoquinone | Followed by oxidation (CrO₃) and reduction (Zn dust) | This compound | maxbrainchemistry.com |

Friedel-Crafts Reactions

The Friedel-Crafts reactions, encompassing acylation and alkylation, are cornerstone methods for the synthesis of aromatic compounds and have been extensively applied to the preparation of this compound and its derivatives. researchgate.netmasterorganicchemistry.com These electrophilic aromatic substitution reactions involve the reaction of an aromatic ring with an acyl or alkyl halide in the presence of a Lewis acid catalyst. masterorganicchemistry.comiitk.ac.in

Friedel-Crafts acylation involves the introduction of an acyl group (RCO-) onto an aromatic ring. libretexts.org This reaction typically utilizes an acyl chloride or an acid anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). learnbin.netbyjus.com A significant advantage of acylation over alkylation is that the resulting acylium ion (RCO⁺) is stabilized by resonance and does not undergo rearrangement. libretexts.org

A prominent application is the Haworth synthesis of this compound. This involves the Friedel-Crafts acylation of benzene with phthalic anhydride in the presence of AlCl₃ to produce o-benzoylbenzoic acid. maxbrainchemistry.comyoutube.com Subsequent heating of this intermediate with concentrated sulfuric acid induces an intramolecular cyclization to form 9,10-anthraquinone, which can then be reduced to this compound. maxbrainchemistry.com

| Aromatic Substrate | Acylating Agent | Catalyst | Intermediate/Product | Ref. |

| Benzene | Phthalic Anhydride | AlCl₃ | o-Benzoylbenzoic acid, then 9,10-Anthraquinone | maxbrainchemistry.comyoutube.com |

| Benzene | Ethanoyl chloride | AlCl₃ | Phenylethanone | libretexts.org |

Friedel-Crafts alkylation introduces an alkyl group to an aromatic ring using an alkyl halide and a Lewis acid catalyst. byjus.commt.com The reaction proceeds through the formation of a carbocation electrophile. byjus.com However, this method has limitations, including the possibility of carbocation rearrangements and polyalkylation, as the introduced alkyl group activates the ring towards further substitution. masterorganicchemistry.comlibretexts.org

A specific application for synthesizing this compound derivatives involves the Lewis acid-catalyzed reaction of electron-rich arenes with aromatic aldehydes. beilstein-journals.orgbeilstein-journals.org For example, the reaction of veratrole with excess benzaldehyde (B42025) in the presence of acetyl bromide and silica (B1680970) gel-supported zinc bromide can yield a 9,10-diarylthis compound derivative. beilstein-journals.org

| Aromatic Substrate | Alkylating Agent | Catalyst | Product Type | Ref. |

| Benzene | Alkyl Halide | AlCl₃, FeCl₃ | Alkylbenzene | byjus.commt.com |

| Veratrole | Benzaldehyde | Acetyl bromide, ZnBr₂/SiO₂ | 9,10-Diarylthis compound | beilstein-journals.org |

| Arenes | Phthalaldehyde | BF₃ monohydrate | Substituted Anthracenes | beilstein-journals.org |

Intramolecular Friedel-Crafts reactions are powerful for constructing polycyclic systems by forming a new ring onto an existing aromatic nucleus. masterorganicchemistry.com This approach is particularly useful for synthesizing 5-, 6-, and 7-membered rings. masterorganicchemistry.com

In the context of this compound synthesis, this methodology is frequently employed to form the central ring. For example, H₃PO₄ can promote the intramolecular cyclization of appropriately substituted benzoic acids to yield anthraquinones. beilstein-journals.orgbeilstein-journals.org Another strategy involves the gold-catalyzed cyclization of o-alkynyldiarylmethanes to produce substituted anthracenes in good yields. beilstein-journals.org Furthermore, a one-pot strategy has been developed combining a palladium-catalyzed intermolecular acylation with an H₂SO₄-promoted intramolecular Friedel-Crafts cyclization to synthesize substituted anthraquinones. beilstein-journals.orgbeilstein-journals.org

| Precursor Type | Catalyst/Reagent | Product | Ref. |

| Substituted Benzoic Acids | H₃PO₄ | Anthraquinones | beilstein-journals.orgbeilstein-journals.org |

| o-Alkynyldiarylmethanes | Gold catalyst | Substituted Anthracenes | beilstein-journals.org |

| o-Iodoesters and Aromatic Aldehydes | Pd-catalyst, then H₂SO₄ | Substituted Anthraquinones | beilstein-journals.orgbeilstein-journals.org |

Oxidative Photocyclization

Oxidative photocyclization is a key method for the synthesis of phenanthrenes and other polycyclic aromatic hydrocarbons, including helicenes, from stilbene-like precursors. researchgate.netnih.gov The general mechanism involves the photoisomerization of an E-olefin to the corresponding Z-olefin, which then undergoes photocyclization. nih.gov The resulting dihydrophenanthrene intermediate is subsequently oxidized, often using iodine, to yield the final aromatic product. nih.gov

This technique has been applied to the synthesis of aza-polycyclic aromatic hydrocarbons (aza-PAHs) like phenanthridines from aromatic Schiff bases. nih.gov While highly effective for creating certain fused-ring systems, the scalability can be challenging due to the requirement for highly dilute solutions. researchgate.net However, the development of continuous flow reactors has shown promise in overcoming this limitation, allowing for the scalable synthesis of functionalized phenanthrenes and helicenes. nih.gov Watanabe and co-workers have also utilized oxidative photocyclization of 1,3-distyrylbenzene derivatives to create substituted dibenzoanthracenes. beilstein-journals.org

| Precursor | Key Steps | Product Type | Ref. |

| Stilbene derivatives | Photoisomerization (E→Z), Photocyclization, Oxidation (e.g., with I₂) | Phenanthrenes, Helicenes | researchgate.netnih.gov |

| Aromatic Schiff bases | Photocyclization in presence of acid and TEMPO | Phenanthridines (Aza-PAHs) | nih.gov |

| 1,3-Distyrylbenzene derivatives | Photocyclization with blocking groups | Dibenzoanthracenes | beilstein-journals.org |

Elbs Reaction

The Elbs reaction is a pyrolytic process that converts an ortho-methyl substituted benzophenone (B1666685) into a condensed polyaromatic system through cyclodehydration. wikipedia.orgorganicreactions.org This reaction, first reported by Karl Elbs in 1884, provides a direct route to anthracenes and larger systems like pentacene. wikipedia.org

The reaction is typically performed by heating the ketone at high temperatures (around 400-450 °C), often without a solvent or catalyst, until the evolution of water ceases. researchgate.netorganicreactions.org The starting acyl compounds are commonly prepared via Friedel-Crafts acylation. wikipedia.org The mechanism is thought to involve a heat-induced cyclization followed by a dehydration step to yield the final aromatic product. wikipedia.org A significant drawback of the Elbs reaction is that it can be accompanied by the elimination of existing substituents and may require extensive purification of the product. wikipedia.orgorganicreactions.org

| Reactant | Reaction Type | Conditions | Product | Ref. |

| o-Methylbenzophenone | Pyrolysis (Cyclodehydration) | Heat (400-450 °C) | This compound | wikipedia.orgorganicreactions.org |

| Diaryl ketones with adjacent methyl/methylene group | Pyrolysis (Cyclodehydration) | Heat | This compound derivatives | researchgate.netorganicreactions.org |

Aromatic Cyclodehydration

Aromatic cyclodehydration is a classical yet effective method for the synthesis of substituted anthracenes. beilstein-journals.org This intramolecular cyclization process typically involves the acid-catalyzed removal of a water molecule from a suitably substituted precursor to form the fused aromatic ring system. One common approach involves the use of 2-benzylic aromatic aldehydes or ketones as starting materials. beilstein-journals.org

A notable example of this methodology is the use of an indium catalyst, specifically Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃), to facilitate a reductive-dehydration intramolecular cycloaromatization. beilstein-journals.org This reaction, which can be considered a type of Bradsher reaction, effectively converts 2-benzylic aromatic aldehydes or ketones into substituted anthracenes. beilstein-journals.org This method has been shown to produce anthracenes bearing various substituents, such as phenyl, methyl, chloro, or methoxy (B1213986) groups, in excellent yields, often between 94% and 96%. beilstein-journals.org

The general transformation can be represented as follows:

Starting Material: 2-Benzylic aromatic aldehyde/ketone

Catalyst: In(OTf)₃

Product: Substituted this compound

This catalytic approach demonstrates the utility of cyclodehydration in forming the this compound core structure under relatively mild conditions.

Bradsher-Type Reactions

The Bradsher reaction, first described by Charles K. Bradsher in 1940 for anthracenes, is a powerful acid-catalyzed intramolecular electrophilic substitution reaction. synarchive.com It is a cornerstone method for synthesizing polycyclic aromatic compounds, including various this compound derivatives. beilstein-journals.org The reaction typically involves the cyclization of diarylmethanes or related structures in the presence of a strong acid. beilstein-journals.orgsynarchive.com

Traditionally, Bradsher-type reactions have been a widely used method for preparing this compound derivatives through intramolecular cyclization. beilstein-journals.org A modern variation of this reaction employs an indium catalyst, which facilitates a reductive-dehydration intramolecular cycloaromatization of 2-benzylic aromatic aldehydes and ketones. beilstein-journals.org This specific approach has proven successful in synthesizing substituted anthracenes with high yields. beilstein-journals.org

More recently, a direct Bradsher-type reaction has been developed for the synthesis of 9-anthraldehyde (B167246) derivatives. This one-pot synthesis utilizes dichloromethyl methyl ether in the presence of niobium pentachloride and activated triarylmethanes. researchgate.net This method is noted for its efficiency, mild conditions, rapid execution, and broad substrate scope, leading to excellent yields and a simple workup process. researchgate.net

| Reaction Type | Starting Materials | Catalyst/Reagent | Product | Key Features |

| Classic Bradsher Cyclization | Diarylmethanes | Strong Acids | This compound Derivatives | Intramolecular electrophilic substitution synarchive.com |

| Indium-Catalyzed Variation | 2-Benzylic aromatic aldehydes/ketones | In(OTf)₃ | Substituted Anthracenes | Reductive-dehydration, high yields (94-96%) beilstein-journals.org |

| Direct Bradsher-type for Aldehydes | Activated triarylmethanes, Dichloromethyl methyl ether | Niobium pentachloride | 9-Anthraldehyde derivatives | One-pot, mild, rapid, excellent yields researchgate.net |

Novel Synthetic Strategies for Functionalized this compound Derivatives

The development of novel synthetic routes to functionalized anthracenes is driven by the demand for new materials with tailored electronic and photophysical properties. These strategies often focus on introducing heteroatoms or complex aryl groups to the this compound core.

Synthesis of BNBN this compound Derivatives

The strategic replacement of carbon-carbon (C-C) bonds with isoelectronic boron-nitrogen (B-N) bonds in polycyclic aromatic hydrocarbons (PAHs) allows for the fine-tuning of their electronic properties without significant structural alterations. nih.gov This approach has led to the synthesis of novel BN-substituted anthracenes.

Recently, the synthesis of a B₂N₂ this compound derivative containing a continuous BNBN unit at the zigzag edge of the molecule has been reported. nih.gov This was achieved by converting a BOBN unit in a precursor molecule. nih.gov The synthesis involves a multi-step process that can be summarized as follows:

Reaction in toluene (B28343) followed by hydrolysis with sodium bicarbonate. researchgate.net

Treatment with Zirconium(IV) chloride (ZrCl₄) in tetrahydrofuran (B95107) (THF). researchgate.net

A palladium-catalyzed coupling reaction using Pd(dppf)Cl₂ and Cesium carbonate (Cs₂CO₃). researchgate.net

Reaction with triethylamine (B128534) (Et₃N) in toluene. researchgate.net

Final cyclization in o-xylene (B151617) at high temperature. researchgate.net

Compared to its all-carbon analogue, 2-phenylthis compound, the resulting BNBN this compound exhibits significant variations in C-C bond lengths and possesses a larger highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) energy gap. nih.gov These experimental findings are supported by theoretical calculations. nih.gov The synthesis of such BN-containing PAHs, including other isomers like bis-BN this compound, is crucial for developing new semiconductor materials for applications in organic electronics. nih.govacs.org

Synthesis of Triarylmethanes and 9,10-Diarylanthracenes

Triarylmethanes are important precursors and structural motifs, and their synthesis is often linked to the preparation of 9,10-diarylanthracenes. A highly efficient method for synthesizing both classes of compounds involves the Lewis acid-catalyzed Friedel-Crafts alkylation of electron-rich arenes with aromatic aldehydes. beilstein-journals.org

One convenient method employs acetyl bromide in the presence of silica gel-supported zinc bromide (ZnBr₂/SiO₂) as a catalyst. semopenalex.org By controlling the ratio of the arene and aldehyde reactants, the reaction can be directed to selectively produce either triarylmethanes or 9,10-diarylanthracenes in high yields. This method is noteworthy for its mild reaction conditions.

Another approach utilizes H₃PW₁₂O₄₀ (a heteropoly acid) as a reusable catalyst for the solventless reaction between aldehydes and arenes, which can be conducted under thermal or microwave irradiation conditions to produce triarylmethanes. researchgate.net This catalyst can also be used in one-pot reactions between veratrole and aldehydes to form symmetrical 9,10-diaryl-2,3,6,7-tetramethoxyanthracenes. researchgate.net

| Method | Catalyst System | Reactants | Products | Key Advantage |

| Friedel-Crafts Alkylation | Acetyl bromide and ZnBr₂/SiO₂ | Electron-rich arenes, Aromatic aldehydes | Triarylmethanes or 9,10-Diarylanthracenes | Selective synthesis based on reactant ratio |

| Heteropoly Acid Catalysis | H₃PW₁₂O₄₀ | Arenes, Aldehydes | Triarylmethanes, Symmetrical 9,10-Diarylanthracenes | Solventless conditions, reusable catalyst researchgate.net |

| Rhodium-Catalyzed C-H Functionalization | Chiral dirhodium tetracarboxylates | Cyclohexadiene derivatives, Diaryldiazomethanes | Enantioselective Triarylmethanes | High enantioselectivity nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate hazardous substances, are increasingly being applied to the synthesis of this compound and its derivatives. mcpherson.edunih.gov This shift is motivated by environmental concerns and the need for more sustainable synthetic routes. frontiersin.org

Key aspects of green chemistry in this context include:

Use of Greener Solvents: Traditional syntheses, such as the Diels-Alder reaction between this compound and maleic anhydride, often use high-boiling, toxic solvents like xylene. mcpherson.edu Research is focused on replacing these with more environmentally benign alternatives such as ethyl acetate or ethanol (B145695). mcpherson.edu

Catalyst- and Solvent-Free Reactions: A significant advancement is the development of reactions that proceed without any catalyst or solvent. researchgate.net For instance, 9,10-dihydro-anthracene-9,10-α,β-succinimide derivatives have been synthesized in quantitative yields by simply mixing and grinding the corresponding anhydride with various amines at room temperature. researchgate.net This mechanochemical approach is fast, highly efficient, and minimizes waste. researchgate.net

Recyclable Catalysts: The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a core principle of green chemistry. frontiersin.org This approach enhances the sustainability of transition metal-catalyzed syntheses of this compound derivatives. frontiersin.org

Alternative Reaction Media: The use of water or ionic liquids as reaction media is being explored to reduce reliance on volatile organic solvents. frontiersin.orgresearchgate.net

These green methodologies not only address environmental challenges but also often lead to simplified procedures, reduced reaction times, and increased yields. nih.govresearchgate.net

Electronic Structure and Spectroscopic Properties of Anthracene

Quantum Chemical and Theoretical Studies

Theoretical and computational chemistry provides powerful tools for investigating the electronic structure and properties of molecules like anthracene. Quantum chemical studies, particularly those employing ab initio and density functional theory methods, offer deep insights into the molecule's behavior at an atomic level. These computational approaches allow for the calculation of various molecular properties, including vibrational frequencies, electronic transitions, and reactivity descriptors, which are often in good agreement with experimental data. koreascience.kr Such studies are fundamental to understanding the link between this compound's planar, three-ring structure and its characteristic chemical and photophysical behavior.

AM1 Method and Semi-Empirical Methods (e.g., INDO)

Semi-empirical quantum mechanical methods provide a computationally efficient way to study the electronic structure of large molecules like this compound. wikipedia.org These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orguni-muenchen.de

The Austin Model 1 (AM1) is a widely used semi-empirical method that is an improvement over the Modified Neglect of Diatomic Overlap (MNDO) method. uni-muenchen.deuomustansiriyah.edu.iq Both AM1 and PM3 (Parametric Model number 3) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.dempg.de These methods are parameterized to reproduce experimental data such as heats of formation. uni-muenchen.de

Older semi-empirical methods like the Intermediate Neglect of Differential Overlap (INDO) are based on a simpler integral scheme than NDDO. uni-muenchen.de INDO-based methods have been used to study the reorganization energy in molecules like pentacene, a relative of this compound. acs.org While methods like CNDO and INDO are now less common for calculating energetics, they laid the groundwork for more advanced semi-empirical techniques. wikipedia.orgacs.org These methods generally only treat the valence electrons, which significantly speeds up calculations. uomustansiriyah.edu.iq

Theoretical Exploration of Halogenated this compound Derivatives